2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile

Beschreibung

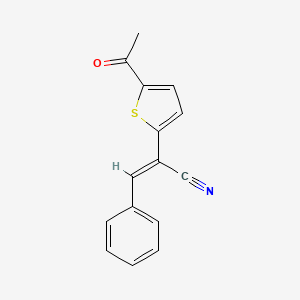

2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile is an acrylonitrile derivative featuring a thienyl group substituted with an acetyl moiety at the 5-position and a phenyl group at the 3-position. Its molecular formula is C₁₃H₉NOS₂, with a molecular weight of 259.4 g/mol and an XLogP3 value of 3.2, indicating moderate lipophilicity . The compound’s structure includes a conjugated acrylonitrile backbone, which is common in bioactive molecules and materials science due to its electron-withdrawing nitrile group and planar geometry.

Eigenschaften

IUPAC Name |

(E)-2-(5-acetylthiophen-2-yl)-3-phenylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NOS/c1-11(17)14-7-8-15(18-14)13(10-16)9-12-5-3-2-4-6-12/h2-9H,1H3/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKXNPBXINMKID-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C(=CC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(S1)/C(=C/C2=CC=CC=C2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile typically involves the reaction of 5-acetyl-2-thiopheneboronic acid with a suitable acrylonitrile derivative under specific conditions. The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile can undergo various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like bromine or nitric acid can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of the phenyl group.

Wissenschaftliche Forschungsanwendungen

2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Wirkmechanismus

The mechanism of action of 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Tetrazole-Substituted Derivatives

- Compound : 2-(1-(Substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives (e.g., 6b , 6h , 6j )

- Key Features : Tetrazole ring at position 2; benzyl substitutions enhance antitumor activity.

- Activity : IC₅₀ values of 6b , 6h , and 6j against MCF-7 (breast cancer) and HeLa (cervical cancer) ranged from 2.1–8.7 μM , outperforming 5-fluorouracil (reference drug) .

- Synthesis : Two-step reaction starting from substituted benzyl halides and 3-phenyl-2-(1H-tetrazol-5-yl)acrylonitrile under reflux conditions .

- Target : MEK-1 enzyme inhibition confirmed via docking studies .

Benzothiazole and Thiazole Derivatives

- Compound : (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles (e.g., 7a–k )

- Key Features : Benzothiazole substituent at position 2; electron-donating/withdrawing aryl groups.

- Synthesis: Room-temperature reaction in ethanol with triethylamine catalyst (3–10 min, 80–90% yield) .

Dioxolane and Dihydrodioxin Analogs

- Compound : (Z)-2-(Benzo[d][1,3]dioxol-5-yl)-3-phenylacrylonitrile (5a–l )

- Key Features : Dioxolane ring enhances planarity and π-conjugation.

- Activity: Nanomolar IC₅₀ values against HeLa and MCF-7 (e.g., 5a: IC₅₀ = 12 nM) .

- Synthesis: Sodium methoxide/methanol-mediated condensation at reflux .

Substitution-Driven Activity Trends

Notable Trends:

Computational Analysis

- MEK-1 Inhibition : Tetrazole derivatives (6b , 6h , 6j ) showed strong binding affinity (-9.2 to -10.1 kcal/mol) via hydrophobic interactions .

- LogP and Solubility : Thienyl derivatives (e.g., target compound) exhibit higher LogP (~3.2) compared to dioxolane analogs (LogP ~2.5), suggesting trade-offs between membrane permeability and aqueous solubility .

Biologische Aktivität

2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction. The process starts with the reaction of 5-acetyl-2-thiophenecarboxaldehyde with phenylacetonitrile in the presence of a base catalyst such as piperidine or sodium ethoxide. This method has been shown to yield the target compound efficiently, making it accessible for further biological evaluation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of acrylonitrile derivatives, including this compound. These compounds have been evaluated against various human cancer cell lines, demonstrating significant growth inhibition. For instance, compounds structurally similar to this compound showed mean growth inhibition (GI50) values ranging from to , indicating potent anticancer activity .

| Compound | GI50 (μM) | Target Cancer Cell Lines |

|---|---|---|

| This compound | TBD | TBD |

| Indole-Acrylonitrile Derivative | 0.0244 - 5.06 | Leukemia, Lung, Colon, CNS, Ovarian |

The specific activity of this compound remains to be fully characterized; however, its structural similarity to active derivatives suggests promising anticancer properties.

The mechanism by which acrylonitrile compounds exert their anticancer effects is believed to involve the induction of apoptosis in cancer cells. This is often mediated through the disruption of cellular signaling pathways that regulate cell survival and proliferation. Additionally, these compounds may possess the ability to inhibit key enzymes involved in tumor growth and metastasis .

Case Studies

- In Vitro Studies : A comprehensive screening at the National Cancer Institute (NCI) assessed several acrylonitrile derivatives for their activity against a panel of approximately 60 human tumor cell lines. The results indicated that certain structural modifications significantly enhanced their cytotoxicity against specific cancer types .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that substituents on the acrylonitrile moiety can greatly influence biological activity. For example, the introduction of electron-donating groups was found to enhance anticancer potency .

Q & A

Q. What are the common synthetic routes for preparing 2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via condensation reactions between aromatic aldehydes and 4-thiazolidinones, followed by electrophilic substitution. For example, chloroacetyl chloride under basic conditions facilitates intermediate formation . To optimize yields, statistical Design of Experiments (DoE) is recommended. Fractional factorial designs can identify critical parameters (e.g., temperature, stoichiometry) while minimizing experimental runs. Response surface methodology (RSM) can then refine optimal conditions .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and conjugation. X-ray crystallography provides precise bond angles and torsion angles, as demonstrated in analogous acrylonitrile derivatives (e.g., C13–C12–C11 = 111.33° in 5-cyclohexyl-2-(2-fluorophenyl)acrylonitrile) . FT-IR validates functional groups like the nitrile (–C≡N) stretch at ~2200 cm. Cross-reference with computational geometry (DFT) for validation .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the design of novel derivatives of this compound?

- Methodological Answer : Employ the ICReDD framework, which combines quantum chemical calculations (e.g., density functional theory) with reaction path searches to predict feasible derivatives. For example:

Q. What experimental design strategies are recommended for optimizing reaction parameters in the synthesis of this compound?

- Methodological Answer : Step 1 : Use a Plackett-Burman design to screen variables (e.g., solvent polarity, catalyst loading). Step 2 : Apply central composite design (CCD) to refine critical parameters. For example, optimize reaction time and temperature to maximize yield while minimizing byproducts. Step 3 : Validate robustness via triplicate runs under optimal conditions. This approach reduces trial-and-error inefficiencies .

Q. How should researchers resolve contradictions between theoretical predictions and experimental data in the reactivity studies of this compound?

- Methodological Answer :

- Cross-validation : Compare DFT-predicted reaction pathways with kinetic studies (e.g., Arrhenius plots).

- Spectral reconciliation : If experimental UV-Vis spectra deviate from computational predictions, re-examine solvent effects or excited-state dynamics using time-dependent DFT (TD-DFT).

- Mechanistic probes : Introduce isotopic labeling (e.g., in the nitrile group) to trace reaction intermediates via mass spectrometry .

Q. What are the challenges in scaling up laboratory-scale synthesis of this compound while maintaining purity?

- Methodological Answer : Challenge 1 : Heterogeneous mixing in large batches. Solution : Use membrane separation technologies (e.g., nanofiltration) to isolate the product . Challenge 2 : Thermal instability. Solution : Employ microreactors for precise temperature control during exothermic steps. Purity control : Implement inline PAT (Process Analytical Technology), such as Raman spectroscopy, to monitor crystallization in real time .

Q. How do electronic effects of the thienyl and phenyl substituents influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer :

- Thienyl group : The electron-withdrawing acetyl group at the 5-position increases electrophilicity, facilitating nucleophilic aromatic substitution.

- Phenyl group : Conjugation with the acrylonitrile moiety stabilizes transition states in Suzuki-Miyaura couplings.

Validate using Hammett plots to correlate substituent σ values with reaction rates .

Q. What are the best practices for ensuring reproducibility in studies involving this compound's photochemical properties?

- Methodological Answer :

- Light source calibration : Use actinometry (e.g., potassium ferrioxalate) to standardize UV irradiation intensity.

- Environmental controls : Conduct experiments under inert atmospheres (N/Ar) to prevent oxidative side reactions.

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw spectral datasets alongside processed results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.